molecular formula C10H16N2O B13341865 (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol

(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol

Cat. No.: B13341865
M. Wt: 180.25 g/mol
InChI Key: IIFIYIQOBCXSLQ-UHFFFAOYSA-N
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Description

The compound "(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol" is a pyrazole derivative characterized by a fused cyclopenta-pyrazole ring system, an isopropyl substituent at position 2, and a hydroxymethyl group at position 3. Pyrazole derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and pesticidal properties .

Properties

IUPAC Name

(2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)12-10(6-13)8-4-3-5-9(8)11-12/h7,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIYIQOBCXSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2CCCC2=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the pyrazole ring. The final step involves the reduction of the resulting compound to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally related pyrazole derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol (Target) Inferred: C₁₁H₁₈N₂O Estimated: ~194.27 Cyclopenta-fused pyrazole; isopropyl (C₃H₇) at position 2; hydroxymethyl (-CH₂OH) at position 3 Likely research intermediate; limited commercial data available
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol C₁₁H₁₆N₂OS 224.32 Thiopyrano-fused pyrazole; cyclopropylmethyl substituent; sulfur atom in the fused ring Research/synthetic intermediate; purity ≥95%
Pyrazoxyfen (2-((4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-phenylethanone) C₂₁H₁₈Cl₂N₂O₃ 429.28 Dichlorobenzoyl and phenylethanone substituents; complex pyrazole backbone Herbicide; used in agriculture for broadleaf weed control
Ipconazole (2-((4-chlorophenyl)methyl)-5-(1-methylethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol) C₁₈H₂₃ClN₄O 346.85 Chlorophenyl, triazole, and isopropyl substituents; bicyclic structure Fungicide; protects crops against soil-borne pathogens
5-Amino-3-hydroxy-1H-pyrazol-1-yl derivatives (7a, 7b) Varies (e.g., C₉H₈N₄O₂S for 7a) Varies Thiophene or cyanoacetate substituents; amino and hydroxy groups on pyrazole Synthetic intermediates for heterocyclic chemistry; prepared via Gewald reaction

Key Comparative Insights

Pyrazoxyfen and ipconazole () include bulky aromatic substituents (e.g., dichlorobenzoyl, triazole), which are critical for their pesticidal activity but reduce synthetic accessibility compared to simpler pyrazoles like the target compound .

Physicochemical Properties: The hydroxymethyl group in the target compound increases hydrophilicity compared to sulfur-containing analogs (e.g., –4), which may exhibit higher lipophilicity due to the thiopyrano ring. Pyrazoxyfen and ipconazole have higher molecular weights (>300 g/mol) and complex substituents, aligning with their roles as bioactive agrochemicals .

Applications: The target compound and –4’s thiopyrano analog are primarily research intermediates, whereas ’s derivatives are optimized for pesticidal activity through structural complexity . Compounds like 7a and 7b () emphasize synthetic versatility, leveraging cyano and thiophene groups for further functionalization .

Research Findings and Limitations

  • Synthetic Challenges : The cyclopenta-pyrazole core in the target compound may require specialized cyclization techniques, contrasting with the Gewald reaction used for thiophene-functionalized pyrazoles () .
  • Biological Relevance: While pesticidal pyrazoles () target specific enzymes (e.g., fungal lanosterol demethylase), the target compound’s bioactivity remains unexplored, highlighting a research gap .
  • Stability and Reactivity: The thiopyrano analog (–4) exhibits enhanced stability under long-term storage, likely due to sulfur’s electron-withdrawing effects .

Biological Activity

The compound (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is a bicyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of 178.23 g/mol. Its unique bicyclic structure includes a pyrazole ring fused with a cyclopentane moiety, which influences its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC10H14N2OC_{10}H_{14}N_{2}O
Molecular Weight178.23 g/mol
StructureBicyclic with pyrazole and cyclopentane

Antimicrobial Activity

Research indicates that (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:

  • Case Study 1 : In vitro tests demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through several pathways:

  • Case Study 2 : A study on human breast cancer cell lines (MCF-7) showed that treatment with (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 μM. The compound was found to activate caspase pathways leading to programmed cell death.

The biological effects of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that control growth and apoptosis.

Comparative Analysis

To better understand the biological activity of (2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 Value (μM)
(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanolYesYes30
2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazoleModerateLimited50
2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazoleNoModerate40

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